molecular formula C11H20N2O2 B2486619 Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate CAS No. 2416218-99-8

Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate

Cat. No.: B2486619
CAS No.: 2416218-99-8
M. Wt: 212.293
InChI Key: UEHVMSBUAJMNRH-XHNCKOQMSA-N
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Description

Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate, also known as tacrine, is a potent acetylcholinesterase inhibitor that has been studied extensively in scientific research. Its ability to increase levels of acetylcholine in the brain has made it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate and related compounds are involved in various synthesis processes, including Diels-Alder reactions, which are key in creating complex chemical structures (Padwa, Brodney, & Lynch, 2003).
  • This compound is also crucial in the scalable synthesis of specific carboxylic acids, emphasizing its role in stereoselective chemical synthesis (Wang Gan et al., 2013).
  • It is used in asymmetric Mannich reactions, which are significant for the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Role in Intermediate and Derivative Synthesis

  • The compound is an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its value in nucleotide analogue synthesis (Ober, Marsch, Harms, & Carell, 2004).
  • It is an essential intermediate in the synthesis of biologically active compounds, highlighting its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
  • The compound participates in acid-catalyzed rearrangements and cycloaddition reactions, underlining its importance in complex organic synthesis and the creation of novel molecules (Nativi, Reymond, & Vogel, 1989).

Crystal Structure and Physical Chemistry

  • Studies on tert-butyl carbamate derivatives have provided insights into molecular interactions, hydrogen bonding, and crystal structures, which are essential for understanding the physical and chemical properties of these compounds (Das et al., 2016).

Methodological Innovations in Synthesis

  • Research on this compound has led to methodological advancements in the synthesis of cyclic amino acid esters and other complex organic molecules, which are valuable in various fields, including drug development and materials science (Moriguchi et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, studying its chemical reactions, and investigating its potential applications in various fields. The compound’s complex structure and the presence of multiple functional groups suggest that it could have interesting chemical properties that are worth exploring .

Properties

IUPAC Name

tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVMSBUAJMNRH-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H]2C[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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